N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide
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Overview
Description
“N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” likely involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core, the attachment of the phenyl group, and the introduction of the sulfonamide moiety. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications, such as in the treatment of infections or other diseases.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may have similar applications.
Mechanism of Action
The mechanism of action of “N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes involved in PABA metabolism, this compound may exert its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonamides, such as:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
The uniqueness of “N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” lies in its specific structural features, such as the imidazo[4,5-b]pyridine core and the isobutylthiophene moiety. These features may confer unique biological activities or chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C29H38N4O2S2 |
---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
N-tert-butyl-3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C29H38N4O2S2/c1-9-25-31-26-19(4)15-20(5)30-27(26)33(25)17-21-10-12-22(13-11-21)24-16-23(14-18(2)3)36-28(24)37(34,35)32-29(6,7)8/h10-13,15-16,18,32H,9,14,17H2,1-8H3 |
InChI Key |
JXAWQIDKGOIRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=C(SC(=C4)CC(C)C)S(=O)(=O)NC(C)(C)C)N=C(C=C2C)C |
Origin of Product |
United States |
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